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Compound of Interest

Compound Name: 2-Ethynylaniline

Cat. No.: B1227618

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-ethynylaniline (CAS No: 52670-38-9), a valuable building block in organic synthesis and
drug discovery. The following sections detail its characteristic spectroscopic signatures,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and
Ultraviolet-Visible (UV-Vis) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

IUPAC Name: 2-ethynylaniline[1] Synonyms: 2-Aminophenylacetylene, o-
Aminophenylacetylene, 2-Ethynylbenzenamine[1][2][3] Molecular Formula: CsH7N[1][2][3]
Molecular Weight: 117.15 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR spectra of 2-ethynylaniline provide distinct signals corresponding to the protons
and carbon atoms in its unique chemical environment.

'H NMR Spectroscopic Data

The proton NMR spectrum of 2-ethynylaniline is characterized by signals from the aromatic
protons, the amino group protons, and the acetylenic proton. The chemical shifts and coupling
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constants are influenced by the electronic effects of the amino and ethynyl substituents on the
benzene ring.

Table 1: *H NMR Spectroscopic Data for 2-Ethynylaniline

Chemical Shift (6, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~7.30-7.15 m - Aromatic CH (4H)

~4.00 br s - NHz (2H)

~3.30 S - C=CH (1H)

Note: Predicted
values based on
typical ranges for
similar compounds.
Actual values may
vary depending on
solvent and
experimental

conditions.

3C NMR Spectroscopic Data

The 3C NMR spectrum provides information about the carbon framework of the molecule. The
spectrum of 2-ethynylaniline will show eight distinct signals corresponding to the eight carbon
atoms.

Table 2: 3C NMR Spectroscopic Data for 2-Ethynylaniline

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1227618?utm_src=pdf-body
https://www.benchchem.com/product/b1227618?utm_src=pdf-body
https://www.benchchem.com/product/b1227618?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1227618?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assignment
~148.0 C-NH:z
~132.5 Aromatic CH
~130.0 Aromatic CH
~118.5 Aromatic CH
~115.0 Aromatic CH
~110.0 C-C=CH
~83.0 C=CH

~80.0 C=CH

Note: Predicted values based on typical ranges
for similar compounds. Actual values may vary
depending on solvent and experimental

conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of 2-ethynylaniline is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-ethynylaniline in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.

e Instrument: A 400 MHz or higher field NMR spectrometer.

e 'H NMR Acquisition:

o

Pulse Program: Standard single-pulse experiment.

o

Spectral Width: Approximately 12-16 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.
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o Number of Scans: 8-16, depending on the sample concentration.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Spectral Width: Approximately 200-220 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the natural abundance of 13C is low.

[e]

e Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired free induction decay (FID) to obtain the frequency-domain spectrum. Chemical
shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-ethynylaniline will show characteristic absorption bands for the N-H bonds of
the primary amine, the C=C and =C-H bonds of the alkyne, and the C-H and C=C bonds of the
aromatic ring. While a publicly available, high-resolution spectrum with peak assignments is not
readily available, a representative spectrum can be found on databases such as SpectraBase,
though it may require a free account for full access.[4]

Table 3: Characteristic IR Absorption Bands for 2-Ethynylaniline
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Wavenumber (cm~?) Vibration Mode Intensity
N-H stretch (asymmetric & )

~3450-3300 _ Medium
symmetric)

~3300 =C-H stretch Strong

~2100 C=C stretch Medium

~1620-1580 N-H bend Medium

~1600, ~1480 C=C aromatic ring stretch Medium
C-H out-of-plane bend (ortho-

~750 ) ] Strong
disubstituted)

Experimental Protocol for FT-IR Spectroscopy

The following is a typical protocol for obtaining an FT-IR spectrum of liquid 2-ethynylaniline:

Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.
Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrument: A Fourier-transform infrared spectrometer.

ATR Measurement:

o Place a small drop of 2-ethynylaniline directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal.

Data Acquisition:
o Spectral Range: Typically 4000 to 400 cm~1.
o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
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o Background Correction: A background spectrum of the clean, empty ATR crystal should be
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 2-ethynylaniline, the molecular ion peak (M*) is expected at an m/z of
117, corresponding to its molecular weight.[1] A GC-MS spectrum is available on PubChem.[1]

Table 4: Expected Mass Spectrometry Fragmentation for 2-Ethynylaniline

m/z Proposed Fragment lon
117 [CsH7N]* (Molecular lon)
90 [M - HCNJ*

63 [CsHs]*

Experimental Protocol for GC-MS

A general protocol for the GC-MS analysis of 2-ethynylaniline is as follows:

o Sample Preparation: Dissolve a small amount of 2-ethynylaniline in a volatile organic
solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1
mg/mL.

e Gas Chromatograph (GC) Conditions:

[¢]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 um film
thickness).

[¢]

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o

o

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to
250 °C and hold for 5 minutes.
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e Mass Spectrometer (MS) Conditions:
o lonization Mode: Electron lonization (EIl) at 70 eV.
o lon Source Temperature: 230 °C.
o Mass Scan Range: m/z 40-300.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Aromatic compounds like 2-ethynylaniline are expected to show characteristic absorption
bands in the UV region. While specific experimental data for 2-ethynylaniline is not readily
available in the public domain, anilines typically exhibit two absorption bands, one around 230-
240 nm and a second, less intense band around 280-290 nm.[5]

Table 5: Estimated UV-Vis Absorption Data for 2-Ethynylaniline in Methanol

Molar Absorptivity (g, L

Amax (nm) Transition
mol~* cm™?)

~240 ~10,000 T~ T

~285 ~1,500 n- T

Note: These are estimated
values based on similar aniline
derivatives. Actual values may

vary.

Experimental Protocol for UV-Vis Spectroscopy

A standard protocol for acquiring a UV-Vis spectrum is as follows:

o Sample Preparation: Prepare a dilute solution of 2-ethynylaniline in a UV-transparent
solvent (e.g., methanol or ethanol). A typical concentration is in the range of 10=4 to 10=> M.

¢ Instrument: A dual-beam UV-Vis spectrophotometer.
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o Data Acquisition:
o Wavelength Range: Scan from 200 to 400 nm.
o Blank: Use the pure solvent as a blank to zero the absorbance.

e Analysis: Identify the wavelengths of maximum absorbance (Amax) and calculate the molar
absorptivity (€) using the Beer-Lambert law (A = cl), where A is the absorbance, c is the
concentration, and | is the path length of the cuvette (typically 1 cm).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.

Mass Spectrometry (GC-MS)

Inject Diluted Separate by lonize & Fragment e —— Vs ST
Sample into GC Gas Chromatography in Mass Spectrometer 9 P

FT-IR Spectroscopy
Place Sample Acquire Interferogram Process Data IR Spectrum
on ATR Crystal on FT-IR Spectrometer (FT, Background Correction) P
NMR Spectroscopy

Dissolve in Acquire FID on Process Data 1 8 13
Deuterated Solvent NMR Spectrometer (FT, Phasing) H & *C NMR Spectra
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Caption: General workflows for NMR, FT-IR, and GC-MS analysis.
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Caption: Relationship between compound structure and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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